Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-

描述

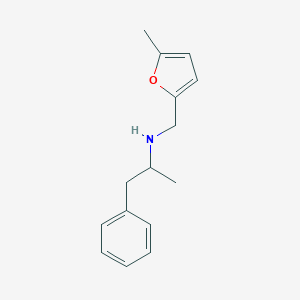

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-: is an aromatic amine derivative. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound is typically synthesized through the reductive amination of furfural with ammonia .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- involves the reductive amination of furfural. This process typically uses ammonia and a reducing agent such as zinc dust in hydrochloric acid. The reaction is carried out at room temperature, followed by the addition of ammonia and sodium hydroxide, and then heating the mixture to 60°C .

Industrial Production Methods: Industrial production of furfurylamine derivatives often involves similar reductive amination processes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product .

化学反应分析

Types of Reactions: Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form tetrahydrofurfurylamine derivatives.

Substitution: The amine group can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a nickel catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: 2-Furoic acid

Reduction: Tetrahydrofurfurylamine

Substitution: Halogenated furfurylamine derivatives

科学研究应用

Chemistry: Furfurylamine derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, furfurylamine derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .

Medicine: Furfurylamine derivatives have been explored for their potential therapeutic applications, including as antihypertensive and antiseptic agents .

Industry: In the industrial sector, furfurylamine derivatives are used in the production of polymers, resins, and as solvents in various chemical processes .

作用机制

The mechanism of action of furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

相似化合物的比较

Furfurylamine: The parent compound with a similar structure but without the methyl and phenethyl substitutions.

5-Methylfurfurylamine: A derivative with a methyl group on the furan ring.

2-Furonitrile: The corresponding nitrile derivative.

Furan-2-ylmethanethiol: The corresponding thiol derivative

Uniqueness: Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)- is unique due to its specific substitutions, which confer distinct chemical properties and reactivity. These substitutions can enhance its interactions with biological targets and improve its solubility and stability in various solvents .

生物活性

Furfurylamine, 5-methyl-N-(alpha-methylphenethyl)-, also known as Furfurylmethylamphetamine, is an aromatic amine derivative notable for its unique structural features, including a furan ring and an alpha-methylphenethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the context of neurotransmitter modulation and its implications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C_{15}H_{19}N

- Molecular Weight : 229.32 g/mol

- Structural Features :

- Furan ring

- Amine functional group

- 5-Methyl group on the furan ring

- Alpha-methylphenethyl substituent

Furfurylamine's biological activity is primarily linked to its interactions with neurotransmitter systems. Preliminary studies indicate that compounds with similar structures may exhibit significant binding affinities to dopamine and norepinephrine transporters. This interaction can influence neurotransmitter reuptake mechanisms, potentially enhancing synaptic levels of these critical neurotransmitters, which are vital for mood regulation and cognitive functions.

Neurotransmitter Interaction

Furfurylamine has been observed to interact with the following neurotransmitter systems:

- Dopamine Transporters (DAT) : Potentially increases dopamine levels in synaptic clefts, which may enhance mood and cognitive functions.

- Norepinephrine Transporters (NET) : Similar mechanisms could be hypothesized for norepinephrine, affecting alertness and arousal.

Pharmacological Implications

The compound's structural similarities to known stimulants suggest potential applications in treating conditions such as ADHD or depression. Its unique properties may allow it to act as a selective enhancer of neurotransmitter activity compared to traditional stimulants.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| Furfenorex | 3776-93-0 | Contains furan ring and amine group | Known stimulant effects; used in ADHD treatment |

| N-Methylamphetamine | 14817-79-9 | Simple phenethylamine structure | Potent central nervous system stimulant |

| Methamphetamine | 537-46-2 | Similar phenethylamine structure | Highly addictive; significant abuse potential |

| 5-Methoxy-N,N-dimethyltryptamine | 120458-50-7 | Tryptamine derivative | Psychedelic properties; affects serotonin receptors |

This table illustrates the distinctiveness of Furfurylamine compared to other compounds with similar structures, highlighting its potential unique pharmacological profiles worth exploring further.

Case Studies and Research Findings

Research surrounding Furfurylamine is still emerging, but several studies have begun to elucidate its biological effects:

- Binding Affinity Studies : Initial binding studies have indicated that Furfurylamine exhibits a moderate affinity for DAT and NET, suggesting it may function similarly to other stimulants but with potentially less side effect profiles due to its unique structure .

- Behavioral Studies : Animal models treated with Furfurylamine showed increased locomotor activity, indicating stimulant-like effects. These findings align with the hypothesis that the compound enhances dopaminergic signaling.

- Potential Therapeutic Uses : Given its interaction with neurotransmitter systems, further investigation into its use as a therapeutic agent for mood disorders or attention-related conditions is warranted. The compound’s ability to modulate neurotransmitter levels could provide a novel approach in pharmacotherapy .

属性

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-12(10-14-6-4-3-5-7-14)16-11-15-9-8-13(2)17-15/h3-9,12,16H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDMKPUUJXVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946474 | |

| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23656-75-9 | |

| Record name | 5-Methyl-N-(1-methyl-2-phenylethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23656-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IEM 540 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023656759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(5-Methylfuran-2-yl)methyl]-1-phenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。